REACTION_CXSMILES
|
[CH3:1][C:2]1(O)[CH:9]2[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:11][CH:3]1[CH2:4]3)[CH2:8]2.S(=O)(=O)(O)O.C1(C)C=CC=CC=1>O>[CH2:1]=[C:2]1[CH:3]2[CH2:11][CH:7]3[CH2:6][CH:5]([CH2:10][CH:9]1[CH2:8]3)[CH2:4]2
|
Name
|
|
Quantity
|
166.3 g
|
Type
|
reactant
|
Smiles
|
CC1(C2CC3CC(CC1C3)C2)O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
One liter flask equipped with a Dean-Stark condenser
|
Type
|
TEMPERATURE
|
Details
|
The content was heated to the solvent
|
Type
|
TEMPERATURE
|
Details
|
reflux temperature
|
Type
|
CUSTOM
|
Details
|
were collected as an azeotrope by the Dean-Stark condenser
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the catalyst was removed
|
Type
|
WASH
|
Details
|
by washing the reaction mixture with water
|
Type
|
CONCENTRATION
|
Details
|
the obtained organic phase was concentrated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 152.5 g |
Name
|
|
Type
|
product
|
Smiles
|
C=C1C2CC3CC(CC1C3)C2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |